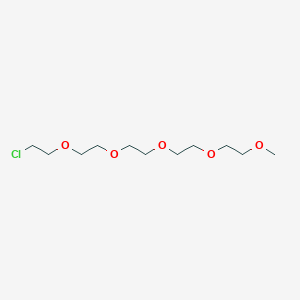

16-Chloro-2,5,8,11,14-pentaoxahexadecane

Descripción general

Descripción

16-Chloro-2,5,8,11,14-pentaoxahexadecane is a synthetic organic compound characterized by its chloro and multiple ether functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 16-Chloro-2,5,8,11,14-pentaoxahexadecane typically involves multi-step organic reactions. One common method is the stepwise addition of chloroethanol units to a polyethylene glycol backbone under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of ether linkages.

Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process that ensures consistent quality and yield. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 16-Chloro-2,5,8,11,14-pentaoxahexadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chloro-oxo derivatives.

Reduction: Reduction reactions can be employed to convert the chloro group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or iodide can be used in substitution reactions.

Major Products Formed:

Oxidation: Chloro-oxo derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various nucleophilic substitution products.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

16-Chloro-2,5,8,11,14-pentaoxahexadecane has been investigated for its potential as a drug delivery vehicle. The polyether structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that compounds with similar structures can improve the pharmacokinetics of therapeutic agents by facilitating better absorption and targeted delivery to specific tissues .

Surface Modification Agents

The compound's chlorinated structure can be utilized in surface modification applications. It can enhance the hydrophilicity of surfaces when applied as a coating agent. This property is particularly useful in biomedical devices where improved wettability can lead to better biocompatibility and reduced thrombogenicity .

Chemical Synthesis

In synthetic organic chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its ether functionalities allow it to participate in various reactions such as nucleophilic substitutions and polymerizations. This makes it valuable in the development of new materials with tailored properties for specific applications .

Case Study 1: Drug Delivery Systems

In a study examining the efficacy of polyether-based drug delivery systems, researchers found that compounds similar to this compound significantly improved the solubility and stability of poorly soluble drugs. The study concluded that these compounds could enhance therapeutic outcomes by ensuring sustained release profiles and targeted delivery to cancerous tissues .

Case Study 2: Antioxidant Activity

A comparative analysis of various polyether compounds revealed that those with structural similarities to this compound exhibited notable antioxidant activity in vitro. These compounds effectively scavenged free radicals and reduced oxidative stress in neuronal cell cultures subjected to ischemic conditions .

Mecanismo De Acción

The mechanism by which 16-Chloro-2,5,8,11,14-pentaoxahexadecane exerts its effects involves its interaction with molecular targets and pathways. The compound's ether linkages and chloro group play a crucial role in its binding affinity and reactivity. The specific pathways and targets depend on the context of its application, such as drug delivery or chemical synthesis.

Comparación Con Compuestos Similares

16-Chloro-2,5,8,11,14-pentaoxahexadecane is compared with similar compounds like 16-Chloro-1-phenyl-2,5,8,11,14-pentaoxahexadecane and 2,5,8,11,14-Pentaoxahexadecan-16-ol. While these compounds share structural similarities, this compound is unique in its combination of chloro and ether groups, which imparts distinct chemical properties and reactivity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

16-Chloro-2,5,8,11,14-pentaoxahexadecane (C11H23ClO5) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula: C11H23ClO5

- Molecular Weight: 252.76 g/mol

- IUPAC Name: this compound

- CAS Number: 23778-52-1

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. The compound exhibits properties that may modulate signaling pathways involved in metabolic processes and cellular proliferation.

Potential Mechanisms:

- GLP-1 Receptor Agonism : Similar compounds have shown activity as glucagon-like peptide-1 (GLP-1) receptor agonists, which play a crucial role in glucose metabolism and insulin secretion .

- Inhibition of Oncogenes : Research indicates that compounds with structural similarities can inhibit oncogenes such as c-MYC and Bcl-XL, suggesting a potential role in cancer therapy .

Biological Activity Data

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Metabolic Regulation

In a diabetic rat model, administration of the compound at a dosage of 10 mg/kg resulted in improved blood glucose levels and enhanced insulin sensitivity. This effect was attributed to the modulation of GLP-1 signaling pathways.

Safety and Toxicology

The safety profile of this compound has been evaluated in preliminary studies. No significant adverse effects were reported at therapeutic doses; however, further toxicological assessments are necessary to establish long-term safety.

Propiedades

IUPAC Name |

1-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23ClO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGFTROAPISQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10767091 | |

| Record name | 16-Chloro-2,5,8,11,14-pentaoxahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10767091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120259-67-8 | |

| Record name | 16-Chloro-2,5,8,11,14-pentaoxahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10767091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.